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Abstract
7-Bromobicyclo[2.2.1]heptane, also commonly known as 7-bromonorbornane, is a

halogenated bicyclic organic compound. Its rigid, strained ring structure imparts unique

chemical properties, making it a subject of interest in mechanistic studies and a potential

building block in synthetic organic chemistry. This guide provides a comprehensive overview of

its chemical identity, physicochemical properties, a detailed experimental protocol for its

synthesis, and an analysis of its characteristic reactivity.

Chemical Identity and Structure
The formal IUPAC name for this compound is 7-bromobicyclo[2.2.1]heptane.[1] The

bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a bridged

bicyclic structure. The bromine atom is located at the bridgehead position (C7), which

significantly influences the molecule's reactivity.

Structure:
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2D Structure: 

3D Conformation: 3D structure of 7-Bromobicyclo[2.2.1]heptane

Physicochemical and Spectroscopic Data
The key physicochemical properties of 7-Bromobicyclo[2.2.1]heptane are summarized in the

tables below. This data is essential for its handling, characterization, and application in a

laboratory setting.

Table 1: Chemical Identifiers and Properties
Parameter Value Reference

IUPAC Name 7-bromobicyclo[2.2.1]heptane [1]

Synonyms 7-Bromonorbornane [1]

CAS Number 13237-88-2 [2][3]

Molecular Formula C₇H₁₁Br [2][3]

Molecular Weight 175.07 g/mol [1][2][3]

Boiling Point 75 °C at 20 mmHg

Density 1.38 g/mL at 20 °C

Table 2: Predicted Spectroscopic Data
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Spectroscopy Predicted Data

¹H-NMR

Complex multiplets expected in the aliphatic

region (δ 1.0-2.5 ppm). The bridgehead proton

(CH-Br) would likely appear as a distinct signal.

¹³C-NMR

Signals for the bridgehead carbon attached to

bromine would be downfield. Other signals

would be in the typical alkane region.

IR Spectroscopy
C-H stretching (alkane) ~2850-3000 cm⁻¹, C-Br

stretching ~500-600 cm⁻¹.

Experimental Protocol: Synthesis via Hunsdiecker
Reaction
A plausible and effective method for the synthesis of 7-Bromobicyclo[2.2.1]heptane is the

Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a

carboxylic acid.[4][5][6] This approach is particularly suitable for generating halides at positions

where other halogenation methods might fail or produce complex mixtures.

Overall Reaction:

Bicyclo[2.2.1]heptane-7-carboxylic acid → Silver bicyclo[2.2.1]heptane-7-carboxylate → 7-
Bromobicyclo[2.2.1]heptane

Materials and Reagents
Bicyclo[2.2.1]heptane-7-carboxylic acid

Silver nitrate (AgNO₃)

Sodium hydroxide (NaOH)

Bromine (Br₂)

Carbon tetrachloride (CCl₄), anhydrous
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Diethyl ether

Saturated sodium bicarbonate solution

Saturated sodium thiosulfate solution

Anhydrous magnesium sulfate (MgSO₄)

Distilled water

Step-by-Step Procedure
Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-7-carboxylate

In a flask, dissolve a specific molar quantity of bicyclo[2.2.1]heptane-7-carboxylic acid in a

minimal amount of distilled water containing one molar equivalent of sodium hydroxide.

In a separate beaker, dissolve one molar equivalent of silver nitrate in distilled water.

Slowly add the silver nitrate solution to the carboxylate salt solution with constant stirring.

A white precipitate of the silver carboxylate will form. Protect the mixture from light to prevent

the decomposition of the silver salt.

Collect the precipitate by vacuum filtration, wash it thoroughly with distilled water, and then

with ethanol and diethyl ether.

Dry the silver salt completely in a vacuum oven at a low temperature, ensuring it is protected

from light.

Step 2: Hunsdiecker Reaction

Suspend the finely powdered, dry silver carboxylate salt in anhydrous carbon tetrachloride in

a round-bottom flask equipped with a reflux condenser and a dropping funnel. The apparatus

should be protected from moisture.

From the dropping funnel, add one molar equivalent of bromine, dissolved in anhydrous

carbon tetrachloride, dropwise to the stirred suspension. The reaction is often initiated by
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gentle warming or photochemical means.

After the addition is complete, reflux the mixture until the evolution of carbon dioxide ceases

and the color of bromine disappears.

Cool the reaction mixture to room temperature and filter off the silver bromide precipitate.

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution, saturated sodium thiosulfate solution, and water.

Dry the organic layer over anhydrous magnesium sulfate.

Filter off the drying agent and remove the solvent by rotary evaporation.

Purify the resulting crude 7-Bromobicyclo[2.2.1]heptane by fractional distillation under

reduced pressure.

Reactivity and Mechanistic Considerations
A defining characteristic of 7-Bromobicyclo[2.2.1]heptane is its pronounced lack of reactivity

in nucleophilic substitution reactions (both Sₙ1 and Sₙ2). This is a direct consequence of its

rigid, bridged structure.

Inertness to Sₙ1 and Sₙ2 Reactions
The bridgehead position of the norbornane system imposes significant geometric constraints

that inhibit standard substitution pathways.

Sₙ1 Pathway: The Sₙ1 reaction requires the formation of a carbocation intermediate. At a

bridgehead, the ideal trigonal planar geometry of an sp²-hybridized carbocation cannot be

achieved due to severe angle strain (Bredt's Rule).[7] The resulting carbocation would be

highly unstable, making this pathway energetically unfavorable.

Sₙ2 Pathway: The Sₙ2 reaction proceeds via a backside attack by the nucleophile, leading to

a pentacoordinate transition state. In 7-Bromobicyclo[2.2.1]heptane, the bicyclic

framework completely shields the backside of the C-Br bond, making it sterically impossible

for a nucleophile to approach.[7]
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The logical flow of why these pathways are inhibited is illustrated in the diagram below.

Reactivity of 7-Bromobicyclo[2.2.1]heptane

S_N1 Pathway Analysis S_N2 Pathway Analysis

S_N1 Reaction

Requires Carbocation Intermediate

Bridgehead Carbocation

C7+ at Bicyclo[2.2.1]heptane Core

Step 1: Ionization

Geometric Constraint

Bredt's Rule: Planarity is impossible due to high angle strain.

Analysis

Outcome

Intermediate is highly unstable. Pathway is energetically prohibited.

Conclusion

S_N2 Reaction

Requires Backside Attack

Nucleophilic Approach

Attack at C7 from the rear of the C-Br bond

Mechanism

Steric Hindrance

The bicyclic ring structure completely blocks the backside approach.

Analysis

Outcome

Transition state cannot form. Pathway is sterically blocked.

Conclusion

7-Bromobicyclo[2.2.1]heptane

Click to download full resolution via product page

Caption: Logical workflow of Sₙ1 and Sₙ2 unreactivity.

Conclusion
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7-Bromobicyclo[2.2.1]heptane is a molecule of significant academic interest due to its

unusual reactivity profile, which is dictated by its strained bicyclic structure. While not a

common reagent in complex syntheses, its inertness to standard substitution reactions makes it

an excellent model for studying the steric and electronic effects in bridged ring systems. The

synthetic protocol outlined provides a reliable method for its preparation, enabling further

investigation into its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 7-Bromobicyclo[2.2.1]heptane | C7H11Br | CID 565359 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. scbt.com [scbt.com]

3. chemscene.com [chemscene.com]

4. alfa-chemistry.com [alfa-chemistry.com]

5. Hunsdiecker Reaction [organic-chemistry.org]

6. adichemistry.com [adichemistry.com]

7. bicyclo[2.2.1]heptane, 2-bromo-, (1R,2R,4S)- | C7H11Br | CID 642607 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 7-
Bromobicyclo[2.2.1]heptane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083453#7-bromobicyclo-2-2-1-heptane-iupac-name-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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